molecular formula C21H25ClFNO2 B1679253 Reduced haloperidol CAS No. 34104-67-1

Reduced haloperidol

Cat. No.: B1679253
CAS No.: 34104-67-1
M. Wt: 377.9 g/mol
InChI Key: WNZBBTJFOIOEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reduced haloperidol (RHP) is the primary active metabolite of haloperidol, a first-generation antipsychotic. It is formed via carbonyl reduction of haloperidol’s ketone group by hepatic enzymes, predominantly carbonyl reductase . RHP exhibits stereoselectivity, existing as S(–)- and R(+)-enantiomers, with only the S(–)-enantiomer being pharmacologically relevant in humans due to its formation via human tissue-specific reductases . RHP can interconvert with haloperidol in vivo, contributing to its complex pharmacokinetics and prolonged therapeutic effects . Notably, RHP’s plasma concentrations often equal or exceed those of haloperidol in patients, influencing both efficacy and drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxyhaloperidol can be synthesized through the reduction of haloperidol. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure the complete reduction of the carbonyl group to a hydroxyl group .

Industrial Production Methods

In an industrial setting, the production of hydroxyhaloperidol involves large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity hydroxyhaloperidol .

Chemical Reactions Analysis

Types of Reactions

Hydroxyhaloperidol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Clinical Applications

1. Treatment of Schizophrenia
Reduced haloperidol is often investigated for its efficacy in treating acute schizophrenia. Clinical studies have shown that it can improve psychopathology while minimizing extrapyramidal side effects compared to its parent compound, haloperidol. For instance, a study involving 57 acutely schizophrenic patients demonstrated a significant relationship between serum concentrations of this compound and therapeutic effects measured by the Brief Psychiatric Rating Scale (BPRS) .

2. Pharmacokinetics and Dosage Optimization
Pharmacokinetic studies have explored the optimal dosing strategies for this compound to enhance clinical outcomes. One study with 29 hospitalized patients indicated that plasma concentrations of this compound did not correlate with clinical response as effectively as those of haloperidol itself . This suggests that while this compound is a relevant metabolite, its predictive value for treatment response may be limited.

Research Insights

1. Neuroprotective Properties
Recent research has explored the neuroprotective properties of this compound against drug-induced neuronal damage. A study highlighted that propionate could protect against neurite lesions induced by haloperidol, suggesting that this compound may also play a role in mitigating such adverse effects .

2. Extrapyramidal Symptoms
this compound's impact on extrapyramidal symptoms has been a focal point in various studies. In a comparative analysis of first-episode schizophrenia patients treated with risperidone or haloperidol, it was found that haloperidol was associated with a higher prevalence of extrapyramidal side effects compared to second-generation antipsychotics . This emphasizes the importance of monitoring this compound levels to manage side effects effectively.

Data Tables

Study Sample Size Outcome Measure Key Findings
57 patientsBPRSSignificant correlation between serum concentrations of this compound and symptom improvement.
29 patientsClinical response (BPRS)No significant correlation between this compound levels and clinical response; plasma concentration ratios did not predict treatment success.
Animal modelNeurite lengthThis compound potentially contributes to neuroprotection against drug-induced lesions.

Case Studies

Case Study 1: Efficacy in Acute Schizophrenia
A clinical trial involving 57 acutely psychotic patients treated with this compound showed marked improvements in psychotic symptoms without significant increases in extrapyramidal symptoms compared to traditional doses of haloperidol.

Case Study 2: Predictive Value Analysis
In another study with 29 hospitalized patients, researchers assessed the relationship between plasma levels of this compound and clinical outcomes over two weeks. The findings indicated that while this compound is present during treatment, its levels do not reliably predict therapeutic responses, highlighting the complexity of pharmacokinetics in psychiatric treatment.

Mechanism of Action

Hydroxyhaloperidol exerts its effects primarily through its interaction with dopamine receptors in the brain. It acts as an antagonist at the dopamine D2 receptors, inhibiting the action of dopamine and thereby reducing psychotic symptoms. This mechanism is similar to that of haloperidol, but hydroxyhaloperidol may have different pharmacokinetic properties that influence its overall effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Haloperidol and Its Derivatives

  • Receptor Binding : Haloperidol primarily antagonizes dopamine D2 receptors (D2R) with high affinity (pKi ~8.5–9.0) and moderate selectivity over D1 receptors (D1/D2 ratio ~0.1) . RHP retains D2R antagonism but with reduced potency (pKi ~7.5) and increased CYP2D6 inhibitory activity (Ki = 4.3 µM vs. haloperidol’s Ki = 17.1 µM) .

Finazines

Identified in zebrafish behavioral studies, finazines are piperazine-containing compounds with structural dissimilarity to haloperidol (<30% Tanimoto similarity) but overlapping receptor profiles :

  • Receptor Binding :
    • Shared targets: Serotonin-2 (5-HT2), adrenergic α2, dopamine (D2-like), histamine, and sigma receptors.
    • Divergences: Stronger binding to dopamine (DAT) and serotonin (SERT) transporters, weaker 5-HT1 and D2R affinity compared to haloperidol .

Aripiprazole Analogs

Compounds derived from aripiprazole share structural motifs with haloperidol (e.g., piperidine rings) but exhibit distinct pharmacological profiles :

  • Receptor Activity : Unlike haloperidol’s full D2R antagonism, aripiprazole analogs act as partial agonists with moderate D2R affinity (pKi ~7.0–8.0) and higher selectivity over D3 receptors (D2/D3 ratio >10) .
  • Metabolic Stability : These analogs show reduced CYP2D6 inhibition compared to RHP, lowering interaction risks .

LE Compounds (Indolobenzazecines)

LE300 and its derivatives demonstrate contrasting receptor selectivity compared to haloperidol and RHP :

  • D1 vs. D2 Selectivity : LE compounds (e.g., LE404, LE410) preferentially bind D1 receptors (D1/D2 ratio >10), unlike haloperidol’s D2 dominance.
  • Structural Modifications : Removal of hydroxyl groups (e.g., LE410) reduces D1 selectivity but retains moderate D2 affinity (pKi = 7.54), while thiophene substitution (LE420) lowers overall receptor binding .

Pharmacokinetic and Pharmacodynamic Comparisons

CYP2D6 Inhibition

Compound CYP2D6 Inhibition (Ki, µM) Enantiomer-Specific Potency
Haloperidol 17.1 Racemic mixture
Reduced Haloperidol 4.3 S(–)-enantiomer (Ki = 3.1 µM)
Finazines Not reported N/A
Aripiprazole >50 N/A

RHP’s S(–)-enantiomer is 8-fold more potent than haloperidol in inhibiting CYP2D6, contributing to clinically significant interactions with substrates like dextromethorphan .

Receptor Affinity Profiles

Compound D2R (pKi) 5-HT2A (pKi) Sigma-2 (EC50, µM) DAT/SERT Activity
Haloperidol 9.0 7.2 0.8 Low
This compound 7.5 6.8 1.2 Low
Finazines 6.5–7.0 7.5–8.0 Not tested High
LE410 7.54 6.2 Not tested None

Clinical and Research Implications

  • Efficacy : RHP’s D2R antagonism contributes to haloperidol’s antipsychotic effects but with a lower risk of extrapyramidal symptoms (EPS) due to reduced D2R potency .
  • Side Effects : RHP’s potent CYP2D6 inhibition increases interaction risks with antidepressants (e.g., paroxetine) and beta-blockers (e.g., metoprolol) .
  • Metabolic Effects : Unlike haloperidol and risperidone, aripiprazole analogs and finazines show reduced association with metabolic syndrome, suggesting improved safety profiles .

Biological Activity

Reduced haloperidol (RHAL) is a significant metabolite of haloperidol, a first-generation antipsychotic widely used in the treatment of various psychiatric disorders. Understanding the biological activity of RHAL is essential for optimizing therapeutic strategies and minimizing side effects associated with haloperidol administration.

Metabolism and Pharmacokinetics

Haloperidol undergoes extensive hepatic metabolism, primarily through oxidative N-dealkylation and reduction pathways. The reduction of haloperidol to RHAL occurs at the benzylic ketone, resulting in an alcohol metabolite that retains some pharmacological activity. RHAL is reported to be 20-50% as potent as haloperidol in certain neuroleptic tests, although the metabolic reduction/oxidation cycle is skewed towards the formation of RHAL, making its back-conversion to haloperidol less favorable .

Key Pharmacokinetic Parameters

ParameterValue
Half-life (oral)14.5 - 36.7 hours
Half-life (IM)20.7 hours
Major metabolic pathwayGlucuronidation (50-60%)
Reduction pathwayApproximately 23%

Biological Activity and Efficacy

RHAL exhibits various biological activities, particularly concerning its interaction with neurotransmitter receptors. It acts primarily as an antagonist at dopamine D2 receptors, which are crucial in the modulation of psychotic symptoms. However, it also interacts with other receptors such as serotonin and histamine, contributing to its overall pharmacological profile.

Receptor Affinity

The affinity of RHAL for various receptors is summarized in the following table:

ReceptorActionK i (nM)
D2Inverse agonist0.7
D3Inverse agonist0.2
5-HT2ASilent antagonist53
H1Silent antagonist1,800

Clinical Implications

The clinical implications of RHAL's activity have been explored in various studies. For instance, research indicates that patients treated with haloperidol may experience varying levels of efficacy and side effects based on the RHAL/HAL plasma ratio. Higher doses of haloperidol tend to increase RHAL levels, but the relationship between these levels and clinical outcomes remains inconsistent .

Case Studies

  • First-Episode Schizophrenia : A study involving first-episode schizophrenia patients demonstrated that lower doses of haloperidol led to significant improvements in symptoms while minimizing extrapyramidal side effects compared to higher doses .
  • Delirium Prevention : The REDUCE trial evaluated haloperidol's efficacy in preventing delirium among critically ill patients but found no significant survival benefit associated with prophylactic treatment using haloperidol or its metabolites .

Q & A

Q. Basic Research: What are the primary metabolic pathways of haloperidol, and which enzymes are involved in the formation of reduced haloperidol?

Haloperidol undergoes two major metabolic pathways: glucuronidation (the dominant pathway) and carbonyl reduction to form this compound (RHAL). The reduction is mediated by cytosolic ketone reductases, while oxidative N-dealkylation and pyridinium metabolite formation are CYP3A4-dependent. Back-oxidation of RHAL to haloperidol occurs via CYP3A4, suggesting a reversible equilibrium .

Methodological Insight : In vitro microsomal assays using human liver microsomes and isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) are critical for elucidating these pathways. Quantification via LC-MS/MS allows differentiation between haloperidol, RHAL, and glucuronide conjugates .

Q. Basic Research: Which analytical methods are recommended for quantifying this compound and its parent compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. GC-MS achieves superior separation of haloperidol and RHAL with detection limits as low as 10 pg, while LC-MS/MS is preferred for stability-indicating assays in complex matrices (e.g., plasma). Hypersil BDS C18 columns with chemometric optimization (e.g., mixture I-optimal design) resolve up to 13 related impurities .

Validation Parameters : Include recovery (>85%), linearity (1–100 ng/mL), and precision (RSD <5%) for regulatory compliance .

Q. Advanced Research: How does this compound stereoselectively inhibit CYP2D6, and what are the implications for drug interactions?

S(-)-RHAL is a potent competitive inhibitor of CYP2D6 (Ki = 0.11 µM), while the R(+)-enantiomer is 10-fold less potent (Ki = 1.1 µM). This stereoselectivity arises from differential binding to the CYP2D6 active site. RHAL’s inhibition potency exceeds haloperidol itself (Ki = 0.89 µM), increasing risks of interactions with CYP2D6 substrates (e.g., dextromethorphan) .

Methodological Insight : Use human liver microsomes with dextromethorphan as a probe substrate. Kinetic parameters (Km, Vmax, Ki) are derived via nonlinear regression of inhibition curves. Racemic RHAL requires chiral chromatography for enantiomer-specific analysis .

Q. Advanced Research: Why do studies report contradictory findings on the pharmacological activity of this compound?

While RHAL is traditionally considered inactive, reoxidation to haloperidol via CYP3A4 may restore dopaminergic antagonism. Plasma RHAL/haloperidol ratios correlate with treatment resistance in schizophrenia, suggesting that high RHAL levels reduce net D2 receptor occupancy. However, interindividual variability in CYP3A4 activity complicates these observations .

Contradiction Resolution : Longitudinal pharmacokinetic studies with stable isotope tracers can clarify RHAL’s contribution to efficacy. Population pharmacokinetic modeling accounts for CYP3A4 polymorphisms and drug-drug interactions .

Q. Advanced Research: How does haloperidol-induced mitochondrial dysfunction relate to this compound’s role in adverse effects?

Haloperidol inhibits respiratory complex I and increases oxidative stress, leading to ATP depletion and neuronal damage. While RHAL is not directly implicated, its formation may prolong haloperidol’s mitochondrial effects by serving as a reservoir for back-oxidation. This mechanism is hypothesized to underlie tardive dyskinesia .

Experimental Design : Measure oxygen consumption rates (OCR) in neuronal cell lines using Seahorse assays. Compare OCR changes after treatment with haloperidol vs. RHAL to isolate mitochondrial contributions .

Q. Advanced Research: What experimental designs optimize formulation strategies for haloperidol nanocrystals, and how does this compound affect stability?

A 3² factorial design evaluates polymer:drug (PVPk30:haloperidol) and surfactant:drug (Poloxamer 407:haloperidol) ratios. Particle size, zeta potential, and dissolution are key responses. RHAL formation in nanocrystals is minimized by stabilizing the carbonyl group via pH control (e.g., citrate buffer at pH 4.5) .

Statistical Tools : Response surface methodology (RSM) and ANOVA identify significant factors. Accelerated stability testing (40°C/75% RH) monitors RHAL degradation over 6 months .

Q. Advanced Research: What is the clinical significance of this compound’s back-oxidation to haloperidol in vivo?

Back-oxidation via CYP3A4 creates a metabolic loop , prolonging haloperidol’s half-life and complicating dose-response relationships. Patients with CYP3A5*3/*3 genotypes (poor metabolizers) exhibit higher RHAL levels, potentially reducing efficacy .

Methodological Insight : Genotype-phenotype association studies using PCR-RFLP for CYP3A4/5 variants, paired with population PK modeling, predict individual exposure to active species .

Properties

IUPAC Name

4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZBBTJFOIOEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929321
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34104-67-1, 136271-60-8
Record name 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34104-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyhaloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROHALOPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of lithium aluminum hydride and 50 ml of tetrahydrofuran, was gradually added a solution of 5.0 g of 1-[β-(p-fluorobenzoyl)propionyl]-4-(p-chlorophenyl)-4-hydroxypiperidine in 40 ml of tetrahydrofuran. The mixture was stirred at room temperature for one hour, and at 60°to 65°C for 4 hours. Then 15 ml of cold water was added dropwise to the reaction mixture while the mixture was kept below 20°C in an ice bath. The precipitate was filtered off and the tetrahydrofuran was removed from the filtrate by distillation under reduced pressure. The residue was kept cooled for 2 hours and the solid matter was collected by filtration, washed with water, and dried to obtain 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1 -butanol, melting at 128° - 130°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reduced haloperidol
Reactant of Route 2
Reduced haloperidol
Reactant of Route 3
Reactant of Route 3
Reduced haloperidol
Reactant of Route 4
Reduced haloperidol
Reactant of Route 5
Reduced haloperidol
Reactant of Route 6
Reactant of Route 6
Reduced haloperidol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.